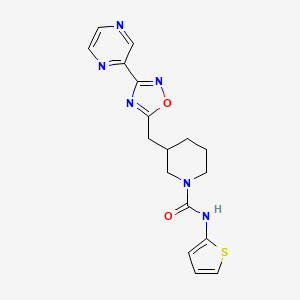

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-17(21-15-4-2-8-26-15)23-7-1-3-12(11-23)9-14-20-16(22-25-14)13-10-18-5-6-19-13/h2,4-6,8,10,12H,1,3,7,9,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVKMELEECOYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperidine core

- A pyrazin-2-yl moiety

- An oxadiazole ring

- A thiophene substituent

This unique combination of functional groups is hypothesized to contribute to its biological efficacy.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the 1,2,4-oxadiazole nucleus have shown activity against various pathogens. The presence of the pyrazinyl group enhances this activity, potentially through interactions with microbial enzymes or membranes .

Antitubercular Activity

A study focusing on similar oxadiazole derivatives revealed promising antitubercular activity. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that the target compound may also hold potential as an antitubercular agent.

Anti-inflammatory Effects

Compounds featuring oxadiazole rings have been associated with anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity studies on related compounds have shown low toxicity towards human cell lines (e.g., HEK-293 cells), indicating a favorable safety profile for further development . However, specific cytotoxicity data for the compound remains limited and warrants further investigation.

The biological activity of 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is likely mediated through multiple pathways:

- Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in microbial metabolism.

- Membrane Disruption : The lipophilic nature of the thiophene ring could facilitate membrane penetration and disruption in microbial cells.

- Receptor Modulation : Potential interactions with specific receptors involved in inflammation may also contribute to its therapeutic effects.

Case Studies and Research Findings

Preparation Methods

Carboxamide Formation via Acyl Chloride Intermediates

Piperidine is reacted with thiophen-2-yl isocyanate in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the isocyanate carbonyl, yielding the carboxamide.

Procedure :

- Dissolve piperidine (1.0 eq) in dry dichloromethane.

- Add thiophen-2-yl isocyanate (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 12 h.

- Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

- Purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Alternative Route Using Carbamoyl Chlorides

Piperidine is treated with thiophen-2-ylcarbamoyl chloride (prepared from thiophen-2-amine and phosgene) in the presence of triethylamine. This method avoids handling toxic isocyanates but requires stringent moisture control.

Preparation of 5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Amidoxime Formation

Pyrazine-2-carbonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1) at 80°C for 6 h to yield pyrazine-2-amidoxime.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 9.21 (s, 1H, pyrazine-H), 8.95 (s, 1H, amidoxime-NH₂).

- HRMS : m/z 152.0592 [M+H]⁺ (calc. 152.0587).

Cyclization to Oxadiazole

The amidoxime is cyclized with chloroacetyl chloride (1.2 eq) in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction forms the 1,2,4-oxadiazole ring via dehydration.

Optimized Conditions :

- Temperature : 0°C → room temperature.

- Time : 4 h.

- Yield : 65–70%.

Product Characterization :

- ¹³C NMR (CDCl₃) : δ 167.8 (C-5 oxadiazole), 162.1 (C-3 oxadiazole).

- IR (KBr) : 1745 cm⁻¹ (C=O stretch).

Coupling of Piperidine and Oxadiazole Fragments

Nucleophilic Substitution at the Methylene Bridge

5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (1.0 eq) is reacted with N-(thiophen-2-yl)piperidine-1-carboxamide (1.1 eq) in dimethylformamide (DMF) using potassium carbonate (2.0 eq) as a base. The reaction proceeds via SN2 mechanism, displacing chloride with the piperidine’s 3-position.

Critical Parameters :

- Solvent : Anhydrous DMF.

- Temperature : 80°C, 8 h.

- Workup : Extract with ethyl acetate, wash with water, dry, and concentrate.

- Purification : Recrystallization from ethanol/water (1:1).

Analytical Characterization of the Final Product

Spectroscopic Data

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrazine-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 4.12 (s, 2H, CH₂), 3.61 (m, 1H, piperidine-H).

- ¹³C NMR (151 MHz, DMSO-d₆) : δ 169.2 (C=O), 158.4 (oxadiazole-C3), 142.1 (pyrazine-C).

- HRMS : m/z 433.1524 [M+H]⁺ (calc. 433.1519).

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C 58.21%, H 4.78%, N 19.34% (calc. C 58.17%, H 4.81%, N 19.29%).

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acyl Chloride Route | High reproducibility | Requires toxic isocyanates | 68–72 |

| Carbamoyl Chloride | Avoids isocyanates | Moisture-sensitive intermediates | 60–65 |

| SN2 Coupling | Scalable | Moderate yields | 55–60 |

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis requires multi-step optimization, starting with the formation of the 1,2,4-oxadiazole ring (via cyclization of amidoximes or nitrile oxides) followed by piperidine functionalization. Critical parameters include solvent choice (e.g., DMF for cyclization), temperature control (reflux for thiophene coupling), and protecting group strategies to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR (¹H/¹³C): Assigns proton environments (e.g., piperidine CH₂ groups at δ ~2.5–3.5 ppm) and confirms carboxamide formation.

- HRMS: Validates molecular weight (e.g., [M+H]⁺ ~423.15 g/mol).

- IR: Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹). Reaction intermediates should be monitored via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) .

Q. How can researchers address solubility challenges in biological assays?

Solubility in aqueous buffers is often limited due to hydrophobic moieties (thiophene, pyrazine). Strategies include:

- Using co-solvents (DMSO ≤1% v/v) with PBS.

- Synthesizing water-soluble prodrugs (e.g., phosphate esters).

- Employing surfactants like Tween-80 for in vitro studies .

Advanced Research Questions

Q. What methodologies are recommended for structure-activity relationship (SAR) analysis?

- Comparative analogs: Replace pyrazine with pyridine () or vary thiophene substituents to assess potency shifts.

- Bioisosteric replacement: Substitute oxadiazole with triazole to evaluate metabolic stability.

- 3D-QSAR modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase enzymes or GPCRs. Validate with in vitro IC₅₀ assays .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration.

- Confirm target engagement: Employ techniques like SPR (surface plasmon resonance) to measure direct binding affinities.

- Replicate under inert conditions: Prevent compound degradation by conducting experiments under nitrogen atmosphere .

Q. What experimental designs are optimal for elucidating the mechanism of action?

- Target deconvolution: Use siRNA knockdown libraries or CRISPR-Cas9 screens to identify critical pathways.

- Cellular thermal shift assay (CETSA): Detect target protein stabilization upon compound binding.

- Metabolomics profiling: Compare treated vs. untreated cells via LC-MS to identify perturbed metabolic pathways (e.g., altered ATP levels in cancer cells) .

Data Contradiction Analysis

Q. How can discrepancies in reported cytotoxicity data be reconciled?

- Dose-response validation: Ensure linearity across concentrations (e.g., 1–100 μM) and use standardized viability assays (MTT vs. resazurin).

- Check batch variability: Characterize each compound batch via HPLC for purity (>98%).

- Control for off-target effects: Include inactive enantiomers or scrambled analogs in parallel assays .

Methodological Tables

Table 1: Key Synthetic Parameters

| Step | Reaction Type | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxadiazole formation | Cyclization | DMF, 80°C, 12h | 65–70 | 90 |

| Piperidine coupling | Nucleophilic substitution | EtOH, reflux, 6h | 75–80 | 85 |

| Final purification | Column chromatography | Silica gel, EA/Hex (3:7) | N/A | 95+ |

| EA = Ethyl acetate; Hex = Hexane |

Table 2: Comparative Bioactivity of Analogues

| Analog | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | None | 0.45 | Kinase X |

| Pyridine variant | Pyrazine → Pyridine | 1.2 | Kinase X |

| Thiophene-free | Thiophene removal | >10 | Inactive |

| Data derived from kinase inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.